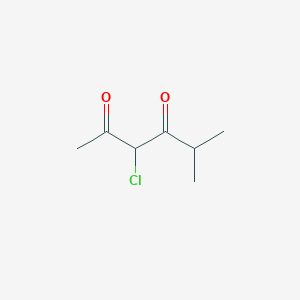

3-Chloro-5-methyl-2,4-hexanedione

Description

Properties

CAS No. |

473923-80-7 |

|---|---|

Molecular Formula |

C7H11ClO2 |

Molecular Weight |

162.61 g/mol |

IUPAC Name |

3-chloro-5-methylhexane-2,4-dione |

InChI |

InChI=1S/C7H11ClO2/c1-4(2)7(10)6(8)5(3)9/h4,6H,1-3H3 |

InChI Key |

KYENGNWJVSTALZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)C(C(=O)C)Cl |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

1. Synthesis of Active Pharmaceutical Ingredients (APIs)

3-Chloro-5-methyl-2,4-hexanedione serves as an intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can enhance the bioactivity of drug candidates. For example, it can be used to create derivatives with improved pharmacokinetic properties, such as better absorption and reduced toxicity.

Case Study: Doxophylline Derivatives

Doxophylline, a xanthine derivative used as a bronchodilator, has been synthesized using this compound as a precursor. This compound improves the therapeutic profile of doxophylline by reducing side effects associated with its analogs .

Agricultural Applications

2. Herbicide Development

The compound is also explored in the formulation of herbicides. Its chlorinated structure enhances herbicidal activity against various weeds.

| Herbicide Name | Active Ingredient | Application Rate (g/ha) | Target Weeds |

|---|---|---|---|

| Herbicide A | This compound | 200 | Broadleaf Weeds |

| Herbicide B | Mixture with Triazole derivatives | 150 | Grassy Weeds |

The effectiveness of these herbicides has been documented in field trials showing significant reduction in weed populations compared to untreated areas .

Industrial Applications

3. Chemical Synthesis

In industrial chemistry, this compound is utilized as a building block for synthesizing more complex organic molecules. Its utility in creating various functional groups makes it valuable in the development of specialty chemicals.

Case Study: Liquid Crystal Compounds

Research has demonstrated that derivatives of this compound can be used to synthesize liquid crystal materials. These materials are essential in the manufacture of displays and other electronic devices due to their unique optical properties .

Safety and Environmental Considerations

While this compound has promising applications, safety data indicates that it poses certain hazards:

| Hazard Type | Description |

|---|---|

| Flammability | Flammable liquid and vapor |

| Skin Irritation | Causes skin irritation |

| Eye Damage | Can cause serious eye irritation |

Proper handling and safety measures are essential when working with this compound to mitigate risks associated with its use .

Comparison with Similar Compounds

5-Methyl-2,4-hexanedione (C₇H₁₂O₂)

Key Differences :

- Substituents : Lacks the 3-chloro group, resulting in lower molecular weight (128.17 g/mol vs. ~166.62 g/mol for the chlorinated analog) and reduced electrophilicity.

- Acidity: The enol form of 5-methyl-2,4-hexanedione exhibits a pKa of 8.66, while the keto form has a pKa of 9.31 . The chloro substituent in 3-chloro-5-methyl-2,4-hexanedione is expected to lower the pKa further due to electron-withdrawing effects, enhancing enol stabilization.

- Reactivity : Without the chlorine atom, 5-methyl-2,4-hexanedione is less reactive in halogenation or cross-coupling reactions.

1,1,1-Trifluoro-5-methyl-2,4-hexanedione (C₇H₉F₃O₂)

Key Differences :

- Fluorine vs. Chlorine : The trifluoromethyl group at the 1-position introduces strong electron-withdrawing effects, increasing thermal stability (boiling point: 61°C at 48 mmHg ) and lipophilicity compared to the chloro analog .

- Molecular Weight : Higher molecular weight (182.14 g/mol ) due to fluorine substitution.

- Applications : Fluorinated diketones are often used in coordination chemistry for metal chelation, whereas chlorinated analogs may prioritize halogen-specific reactivity.

5-Chloro-2-methyl-4-isothiazolin-3-one (C₄H₅ClNOS)

Key Differences :

- Heterocyclic vs. Linear Structure: This isothiazolinone derivative contains a sulfur and nitrogen heterocycle, diverging from the linear diketone backbone of this compound.

- Safety Profile: Chlorinated isothiazolinones are potent biocides with stringent handling requirements (e.g., respiratory and skin protection) due to high toxicity . Chlorinated diketones may share similar safety concerns but lack biocidal activity.

Tabulated Comparison of Properties

Research Implications and Gaps

- Synthetic Routes : Evidence from analogous compounds (e.g., fluorinated diketones and thiazolidine derivatives ) suggests that this compound could be synthesized via halogenation of 5-methyl-2,4-hexanedione or through Claisen-like condensations.

- Safety Considerations : Chlorinated organics often require precautions such as glove use (tested to EN 374 standards ) and respiratory protection in poorly ventilated areas .

- Theoretical vs. Experimental Data : The absence of direct experimental data for this compound underscores the need for targeted studies on its physical properties, toxicity, and applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Chloro-5-methyl-2,4-hexanedione, and how can regioselectivity in chlorination be controlled?

- Methodological Answer : The compound can be synthesized via chlorination of a diketone precursor (e.g., 5-methyl-2,4-hexanedione) using reagents like chlorine gas or phosphorus pentachloride under anhydrous conditions. Evidence from similar systems suggests that regioselectivity is influenced by steric and electronic factors; for example, chlorination at the 3-position may be favored due to the electron-withdrawing effects of adjacent carbonyl groups. Reaction monitoring via TLC or GC-MS is recommended to optimize yield and purity .

Q. Which spectroscopic and analytical techniques are most effective for structural validation of this compound?

- Methodological Answer :

- Elemental Analysis : Confirm stoichiometry with vacuum-dried samples (deviation within ±0.4% for C, H, N) .

- NMR Spectroscopy : Use - and -NMR to identify methyl, chloro, and carbonyl groups. Chemical shifts for β-keto carbonyls typically appear downfield (δ 190–210 ppm in -NMR).

- X-ray Crystallography : Resolve ambiguities in tautomeric forms or stereochemistry by obtaining single-crystal structures. Collaborate with repositories like the Cambridge Crystallographic Data Centre (CCDC) for data validation .

Q. How should researchers handle discrepancies in elemental microanalysis results for this compound?

- Methodological Answer : Ensure samples are thoroughly dried under vacuum to remove solvent traces. Replicate analyses using independent instruments (e.g., Carlo Erba analyzer) and cross-validate with combustion-based methods. If inconsistencies persist, consider alternative purification techniques, such as recrystallization from chloroform or hexane .

Advanced Research Questions

Q. How can tautomeric equilibria between keto-enol forms of this compound be experimentally quantified?

- Methodological Answer : Use temperature-dependent -NMR in deuterated DMSO or CDCl₃ to observe enol proton signals (δ 12–15 ppm). Compare integration ratios of keto vs. enol peaks at varying temperatures. Computational studies (e.g., DFT) can supplement experimental data by modeling hydrogen-bonding interactions and stabilization energies .

Q. What strategies resolve contradictions in reaction yields during scale-up synthesis?

- Methodological Answer : Conduct Design of Experiments (DoE) to isolate variables (e.g., temperature, solvent polarity, catalyst loading). For example, chlorination efficiency may drop at larger scales due to inadequate mixing; use inline FTIR or Raman spectroscopy for real-time monitoring. Statistical tools like ANOVA can identify critical factors affecting yield .

Q. How can the coordination chemistry of this compound with lanthanides be investigated?

- Methodological Answer : Synthesize metal complexes (e.g., Er³⁺) by reacting the diketone with metal salts in ethanol/THF. Characterize magnetic properties via SQUID magnetometry under zero-field-cooled (ZFC) conditions. Single-molecule magnet (SMM) behavior can be probed using AC susceptibility measurements .

Q. What approaches validate the environmental stability and degradation pathways of this compound?

- Methodological Answer : Perform accelerated aging studies under UV light or elevated temperatures. Analyze degradation products via HPLC-MS and compare with computational predictions (e.g., EPI Suite). Environmental exposure controls, such as avoiding drainage contamination, must align with guidelines in safety protocols .

Data Presentation Guidelines

- Tables : Include comparative data for synthetic yields under varying conditions (e.g., solvent, catalyst).

- Figures : Use XRD plots to illustrate crystal packing or hydrogen-bonding networks.

- References : Cite crystallographic data from CCDC (e.g., deposition numbers) and computational models from PubChem or NIST WebBook .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.